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Executive Summary
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2

(EBI2), has emerged as a critical regulator of immune cell trafficking and function. Its role in

orchestrating the positioning of B cells, T cells, and dendritic cells within secondary lymphoid

organs is pivotal for adaptive immunity. However, dysregulated GPR183 signaling, driven by its

oxysterol ligands, is increasingly implicated in the pathogenesis of a range of autoimmune

diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), multiple

sclerosis (MS), and inflammatory bowel disease (IBD). This guide provides an in-depth

technical overview of the GPR183 signaling pathway, its involvement in autoimmunity,

quantitative data on its expression and modulation, and detailed experimental protocols for its

investigation, positioning GPR183 as a promising therapeutic target for autoimmune disorders.

The GPR183 Signaling Axis
GPR183 is a Class A G protein-coupled receptor (GPCR) that is predominantly expressed on

various immune cells, including B cells, T cells, dendritic cells (DCs), and macrophages.[1][2]

The primary endogenous ligands for GPR183 are oxysterols, which are hydroxylated forms of

cholesterol. The most potent of these is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][3][4]

The synthesis of 7α,25-OHC is a two-step enzymatic process involving cholesterol 25-

hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1).
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Gradients of these oxysterols, produced by stromal cells in lymphoid tissues, act as

chemoattractants for GPR183-expressing cells, guiding their migration and positioning.

Upon ligand binding, GPR183 couples to inhibitory G proteins (Gαi), leading to the suppression

of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] This

signaling cascade also results in the mobilization of intracellular calcium and the activation of

downstream pathways, such as the MAPK/ERK cascade, which ultimately influence cell

migration, survival, and effector functions.[2]
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Caption: GPR183 signaling cascade initiated by oxysterol binding.

Role in Autoimmune Disease Pathogenesis
The chemoattractant function of the GPR183-oxysterol axis is crucial for mounting effective

immune responses. However, in the context of autoimmunity, this pathway can contribute to the

accumulation of pathogenic immune cells in target tissues, thereby driving chronic inflammation

and tissue damage.

Systemic Lupus Erythematosus (SLE): In SLE, an autoimmune disease characterized by the

production of autoantibodies, GPR183 expression is altered in peripheral blood T and B cell

subsets.[5][6][7] Studies have shown that overall GPR183 expression is reduced in

lymphocyte subsets of SLE patients compared to healthy controls.[5][6] This aberrant

expression may be linked to disease activity and could be influenced by type I interferon

stimulation, a key cytokine in SLE pathogenesis.[5][7] In skin lesions of lupus patients, there

is an increase in GPR183-positive immune cells, and local production of 7α,25-OHC by

fibroblasts promotes the recruitment of these cells.[8]

Rheumatoid Arthritis (RA): RA is a chronic inflammatory disorder primarily affecting the joints.

While direct data on oxysterol levels in the synovial fluid of RA patients is limited, it is known

that the fluid in inflamed joints contains increased levels of cholesterol.[9][10] The

development of potent GPR183 antagonists has shown significant therapeutic potential in

preclinical models of RA. In a mouse collagen-induced arthritis (CIA) model, a GPR183

antagonist markedly reduced paw and joint swelling, inflammatory cell infiltration, and the

expression of pro-inflammatory cytokines.[11][12]

Multiple Sclerosis (MS): MS is a demyelinating disease of the central nervous system (CNS).

GPR183 has been found to be upregulated in MS plaques.[13] The GPR183-oxysterol axis is

implicated in the migration of encephalitogenic T cells into the CNS. Pharmacological

modulation of GPR183 signaling is being explored as a potential therapy to promote

remyelination.[13]

Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative

colitis, the expression of GPR183 and the enzymes responsible for producing its oxysterol
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ligands are upregulated in the inflamed colon.[14] A single nucleotide polymorphism (SNP)

within the GPR183 gene has been associated with an increased risk for IBD and is linked to

higher GPR183 surface expression on lymphocytes.[15] The GPR183 pathway is believed to

contribute to the formation of inflammatory lymphoid tissue in the gut.[16]

Quantitative Data
Table 1: GPR183 Expression in Immune Cells in
Autoimmune Disease

Disease State Cell Type
Change in GPR183
Expression

Reference

Systemic Lupus

Erythematosus (SLE)

Peripheral Blood

Lymphocyte Subsets

(T and B cells)

Reduced overall

expression compared

to healthy controls.[5]

[6][7]

[5][6][7]

Immune cells in skin

lesions

Increased number of

GPR183+ cells.[8]
[8]

Inflammatory Bowel

Disease (IBD)

Lymphocytes from

patients with CC allele

of rs9557195

Higher surface

expression compared

to TT allele.[15]

[15]

B and T cells in colon

of UC patients

Increased expression

in subsets from

diseased tissue.[14]

[14]

COVID-19 (Severe

Viral Infection Model)

Macrophages in

bronchoalveolar

lavage

Significantly

upregulated.[17][18]

[19][20]

[17][18][19][20]

Table 2: Ligand and Antagonist Potency at GPR183
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Compound Type Assay
Potency (EC50
/ IC50)

Reference

7α,25-

dihydroxycholest

erol (7α,25-OHC)

Endogenous

Agonist

G protein

activation
EC50: 60 nM [21]

GTPγS binding EC50: 140 pM [4][22]

β-arrestin

recruitment

EC50: 39.8 nM -

200 nM
[22]

7α,27-

dihydroxycholest

erol (7α,27-OHC)

Endogenous

Agonist

β-arrestin

recruitment
EC50: 174 nM [22]

GTPγS binding EC50: 1.3 nM [22]

NIBR127 Synthetic Agonist
Ca2+

mobilization
IC50: 196 nM [23]

GSK682753A Inverse Agonist
G protein

activation
IC50: 0.35 µM [21]

NIBR189 Inverse Agonist
G protein

activation
IC50: 0.23 µM [21]

Compound 32 Antagonist Not specified

Efficacious dose

in CIA model: 0.1

mg/kg

[11][12]

Experimental Protocols
Chemotaxis Assay for GPR183-Expressing Cells
This protocol outlines a common method for assessing the migration of GPR183-expressing

immune cells towards an oxysterol gradient using a transwell system.

Objective: To quantify the chemotactic response of GPR183-expressing cells to its ligand,

7α,25-OHC.
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Materials:

GPR183-expressing cells (e.g., primary lymphocytes, transfected cell line)

Chemotaxis medium (e.g., RPMI with 0.5% BSA)

7α,25-dihydroxycholesterol (7α,25-OHC)

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

24-well companion plates

Flow cytometer or cell counter

Methodology:

Cell Preparation:

Culture GPR183-expressing cells to the desired density.

Harvest and wash the cells with chemotaxis medium.

Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.[24]

Assay Setup:

Prepare serial dilutions of 7α,25-OHC in chemotaxis medium in the lower chambers of the

24-well plate. Include a medium-only control.

Place the transwell inserts into the wells.

Add 100 µL of the cell suspension to the upper chamber of each insert.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

Quantification of Migration:
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Carefully remove the transwell inserts.

Collect the cells that have migrated to the lower chamber.

Count the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a

hemocytometer.

Data Analysis:

Calculate the chemotactic index by dividing the number of cells that migrated towards the

chemoattractant by the number of cells that migrated towards the medium-only control.

Plot the chemotactic index against the concentration of 7α,25-OHC.
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Assay Setup Incubation & Migration Quantification & Analysis

Prepare GPR183+
cells
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chamber, cells to upper

Prepare 7α,25-OHC
gradient

Incubate at 37°C Count migrated cells Calculate chemotactic
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Click to download full resolution via product page

Caption: Workflow for a transwell-based chemotaxis assay.

Calcium Flux Assay
This protocol describes how to measure changes in intracellular calcium concentration in

response to GPR183 activation.

Objective: To assess the functional activation of GPR183 by measuring ligand-induced calcium

mobilization.

Materials:

GPR183-expressing cells
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Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-3 AM)

Assay buffer (e.g., HBSS with 20 mM HEPES)

7α,25-OHC

GPR183 antagonist (optional)

Flow cytometer or fluorescence plate reader with kinetic reading capabilities

Methodology:

Cell Loading:

Harvest GPR183-expressing cells and resuspend them in assay buffer.

Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) and incubate at 37°C

for 30-60 minutes in the dark.[25]

Wash the cells to remove excess dye and resuspend in fresh assay buffer.

Assay Measurement:

Acquire a baseline fluorescence reading of the cell suspension for 30-60 seconds.

Add 7α,25-OHC to the cell suspension while continuously recording the fluorescence

signal.

Continue recording for several minutes to capture the full calcium response (peak and

return to baseline).

For antagonist studies, pre-incubate the cells with the antagonist before adding the

agonist.

Data Analysis:

For ratiometric dyes like Indo-1, calculate the ratio of fluorescence at the calcium-bound

and calcium-free emission wavelengths.
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For single-wavelength dyes like Fluo-3, measure the change in fluorescence intensity over

time.

Plot the fluorescence ratio or intensity as a function of time to visualize the calcium flux.

Quantify the response by measuring the peak fluorescence or the area under the curve.
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Caption: Workflow for a calcium flux assay.
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Conclusion and Future Directions
The GPR183 signaling pathway is a key player in the intricate dance of immune cell migration

that underlies both protective immunity and autoimmune pathology. The compelling evidence

linking dysregulated GPR183 signaling to a variety of autoimmune diseases has established it

as a high-value therapeutic target. The development of small molecule antagonists that can

effectively block the pro-inflammatory actions of the GPR183-oxysterol axis offers a promising

new avenue for the treatment of these debilitating conditions. Future research should focus on

further elucidating the downstream signaling events and the cell-type-specific roles of GPR183

in different autoimmune contexts. Additionally, exploring the therapeutic potential of modulating

oxysterol metabolism could provide alternative strategies for targeting this critical pathway. The

continued investigation of GPR183 will undoubtedly pave the way for novel and more targeted

therapies for patients suffering from autoimmune diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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